5-Oxo-5-(2-(3-(p-tolyl)quinoxalin-2-yl)hydrazinyl)pentanoic acid
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Overview
Description
5-Oxo-5-(2-(3-(p-tolyl)quinoxalin-2-yl)hydrazinyl)pentanoic acid is a complex organic compound that features a quinoxaline moiety, a hydrazinyl group, and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(2-(3-(p-tolyl)quinoxalin-2-yl)hydrazinyl)pentanoic acid typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced through electrophilic aromatic substitution reactions.
Hydrazinyl Group Addition: The hydrazinyl group is added via nucleophilic substitution reactions.
Formation of the Pentanoic Acid Chain: The pentanoic acid chain is introduced through a series of reactions involving the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions can occur at the quinoxaline moiety.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its quinoxaline moiety.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes.
Medicine
Anticancer Agents: The compound is being studied for its potential anticancer properties.
Anti-inflammatory Agents: It may have anti-inflammatory effects.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It binds to the active sites of enzymes, inhibiting their activity.
DNA Intercalation: The quinoxaline moiety can intercalate into DNA, disrupting its function.
Receptor Binding: The compound can bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures.
Hydrazinyl Compounds: Compounds containing hydrazinyl groups.
Pentanoic Acid Derivatives: Compounds with similar pentanoic acid chains.
Uniqueness
Structural Complexity: The combination of quinoxaline, hydrazinyl, and pentanoic acid moieties makes this compound unique.
Its diverse applications in various fields highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
5-[2-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinyl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-9-11-14(12-10-13)19-20(22-16-6-3-2-5-15(16)21-19)24-23-17(25)7-4-8-18(26)27/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,24)(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJOGWPRAVJGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NNC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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